ACETYLCHOLINE RECEPTOR ALPHA1 (129-145) (HUMAN, BOVINE, RAT, MOUSE)
ACETYLCHOLINE RECEPTOR ALPHA1 (129-145) (HUMAN, BOVINE, RAT, MOUSE)
Brand Name:
Vulcanchem
CAS No.:
194737-11-6
VCID:
VC0064992
InChI:
InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N
Molecular Formula:
C90H136N22O28S2
Molecular Weight:
2038.324
ACETYLCHOLINE RECEPTOR ALPHA1 (129-145) (HUMAN, BOVINE, RAT, MOUSE)
CAS No.: 194737-11-6
Main Products
VCID: VC0064992
Molecular Formula: C90H136N22O28S2
Molecular Weight: 2038.324
CAS No. | 194737-11-6 |
---|---|
Product Name | ACETYLCHOLINE RECEPTOR ALPHA1 (129-145) (HUMAN, BOVINE, RAT, MOUSE) |
Molecular Formula | C90H136N22O28S2 |
Molecular Weight | 2038.324 |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C90H136N22O28S2/c1-9-46(5)71(109-74(123)52(92)26-30-67(117)118)87(136)110-72(47(6)10-2)86(135)108-70(45(3)4)85(134)111-73(48(7)114)88(137)104-58(38-51-41-95-44-96-51)79(128)105-61(37-50-22-15-12-16-23-50)89(138)112-34-19-25-64(112)84(133)103-57(36-49-20-13-11-14-21-49)78(127)102-60(40-69(121)122)81(130)98-54(28-31-68(119)120)75(124)97-53(27-29-65(93)115)76(125)101-59(39-66(94)116)80(129)107-63(43-141)83(132)106-62(42-113)82(131)99-55(32-35-142-8)77(126)100-56(90(139)140)24-17-18-33-91/h11-16,20-23,41,44-48,52-64,70-73,113-114,141H,9-10,17-19,24-40,42-43,91-92H2,1-8H3,(H2,93,115)(H2,94,116)(H,95,96)(H,97,124)(H,98,130)(H,99,131)(H,100,126)(H,101,125)(H,102,127)(H,103,133)(H,104,137)(H,105,128)(H,106,132)(H,107,129)(H,108,135)(H,109,123)(H,110,136)(H,111,134)(H,117,118)(H,119,120)(H,121,122)(H,139,140)/t46-,47-,48+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-/m0/s1 |
Standard InChIKey | HLWBRNDODNBUQE-OYAPUHASSA-N |
SMILES | CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)N |
PubChem Compound | 131698093 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume